Superior Antioxidant Capacity: Fluorophenyl-Isoxazole-Carboxamide Derivatives Outperform Trolox by 6.8-Fold
Fluorophenyl-isoxazole-carboxamide derivatives containing the 5-(4-fluorophenyl)isoxazole core demonstrate significantly enhanced antioxidant activity compared to the standard antioxidant Trolox. Specifically, compound 2a exhibited an IC50 of 0.45 ± 0.21 μg/mL in the DPPH radical scavenging assay, representing a 6.8-fold increase in potency over Trolox (IC50 = 3.10 ± 0.92 μg/mL) [1]. Compound 2c showed comparable activity with an IC50 of 0.47 ± 0.33 μg/mL. In contrast, compounds lacking the fluorophenyl substitution or with alternative substituents demonstrated markedly higher IC50 values, with 2b showing 43.85 ± 0.71 μg/mL and 2e showing 33.39 ± 0.57 μg/mL [1]. This >90-fold difference within the same chemical series underscores the critical role of the 4-fluorophenyl group in achieving potent radical scavenging activity. Furthermore, in vivo evaluation of compound 2a in a mouse model demonstrated that total antioxidant capacity (TAC) was two-fold greater than that achieved with the positive control Quercetin, confirming that the in vitro potency translates to in vivo efficacy [1].
| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |
|---|---|
| Target Compound Data | 0.45 ± 0.21 μg/mL (Compound 2a) |
| Comparator Or Baseline | Trolox (positive control): 3.10 ± 0.92 μg/mL |
| Quantified Difference | 6.8-fold lower IC50 (higher potency) |
| Conditions | In vitro DPPH assay; data reported as mean ± SD |
Why This Matters
This >6-fold improvement in potency provides a clear scientific rationale for selecting 5-(4-fluorophenyl)isoxazole-based compounds over non-fluorinated alternatives for antioxidant research and development programs.
- [1] Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12, 18255. View Source
